34a-Deoxy-rifamycin W
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
34a-Deoxy-rifamycin W is an azamacrocycle and a lactam.
Scientific Research Applications
Biosynthetic Pathways
34a-Deoxy-rifamycin W plays a crucial role in the biosynthesis of different rifamycins, a class of antibiotics. It is a key intermediate in the biosynthetic pathway, linking to both saliniketals and rifamycins. The enzyme sare1259-encoded cytochrome P450 is responsible for catalyzing multiple oxidative rearrangement reactions on 34a-deoxyrifamycin W, leading to the formation of both saliniketal and rifamycin structural classes (Wilson et al., 2010). Additionally, this compound has been identified as the direct precursor of rifamycin W, representing an early macrocyclic intermediate in the biosynthesis of rifamycin B (Stratmann et al., 2002).
Pharmacological Aspects
Rifamycin derivatives, such as rifaximin and rifabutin, have been developed from modifications of the parent compound, rifamycin, to achieve specific pharmacological properties like low gastrointestinal absorption while maintaining antibacterial activity. These compounds have shown effectiveness against various bacterial infections and have been used in treating gastrointestinal disorders due to their high bioavailability within the gastrointestinal tract (Scarpignato & Pelosini, 2005; 2006). The study by Scarpignato and Pelosini (2005) also explores the development of new derivatives of rifamycin for expanding its clinical use.
Biological and Chemical Studies
Studies on the biosynthesis of rifamycins have been extensive, providing insights into the mechanisms and pathways involved. For instance, the biosynthesis of rifamycin B involves a series of reactions, including an oxidative rearrangement and the attachment of side-chain moieties, with this compound being a significant intermediate in this process (Xiong et al., 2005).
Clinical Relevance
Rifamycin SV, a member of the ansamycin family, exhibits significant anti-inflammatory activities, which include in vitro PXR activation and NFκB inhibition (Rosette et al., 2019). This highlights the potential therapeutic applications of rifamycin derivatives beyond their antibacterial properties.
Properties
Molecular Formula |
C35H45NO10 |
---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(7E,9S,10S,11R,12R,13R,14R,15R,16S,17S,18E,20Z)-2,4,10,12,14,16-hexahydroxy-3,7,9,11,13,15,17,21-octamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone |
InChI |
InChI=1S/C35H45NO10/c1-14-10-9-11-15(2)35(46)36-22-13-23(37)24-25(32(43)21(8)33(44)26(24)34(22)45)29(40)17(4)12-16(3)28(39)19(6)31(42)20(7)30(41)18(5)27(14)38/h9-14,16,18-20,27-28,30-31,38-39,41-44H,1-8H3,(H,36,46)/b10-9+,15-11-,17-12+/t14-,16-,18+,19+,20+,27-,28-,30+,31+/m0/s1 |
InChI Key |
VFGOUSMZKMNRLA-CVQHHNHTSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@@H]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)O)C)/C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.